molecular formula C16H14O3 B11726578 2,6-Bis(2-furylmethylidene)cyclohexan-1-one

2,6-Bis(2-furylmethylidene)cyclohexan-1-one

Cat. No.: B11726578
M. Wt: 254.28 g/mol
InChI Key: KWHQMDCQGGHVJP-UHFFFAOYSA-N
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Description

2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one: is an organic compound with the molecular formula C₁₆H₁₄O₃ . It is characterized by the presence of two furan rings attached to a cyclohexanone core through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan rings in 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology and Medicine:

Research has shown that furan derivatives, including 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one, exhibit potential antibacterial and antifungal activities. This makes them candidates for the development of new antimicrobial agents .

Industry:

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions .

Mechanism of Action

The mechanism of action of 2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one in biological systems involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is similar to other furan derivatives that exhibit antimicrobial properties .

Comparison with Similar Compounds

  • 2,5-bis[(furan-2-yl)methylidene]cyclopentan-1-one
  • 2,4-bis[(furan-2-yl)methylidene]cyclohexan-1-one
  • 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one

Uniqueness:

2,6-bis[(furan-2-yl)methylidene]cyclohexan-1-one is unique due to its specific structural arrangement, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of two furan rings attached to a cyclohexanone core through methylene bridges imparts unique electronic and steric properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2

InChI Key

KWHQMDCQGGHVJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1

Origin of Product

United States

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